2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine
Description
The compound 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine (CAS: 2138337-33-2) is a pyrrolopyridine derivative featuring a chlorine substituent at the 5-position of the fused heterocyclic ring and an ethylamine side chain at the 3-position . Its molecular structure comprises a bicyclic system with a pyrrole ring fused to a pyridine ring at the [2,3-c] positions, distinguishing it from positional isomers such as [2,3-b] or [3,2-c] variants . This compound is of interest in medicinal chemistry due to the versatility of pyrrolopyridine scaffolds in targeting central nervous system receptors and enzymes .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-9-3-7-6(1-2-11)4-12-8(7)5-13-9/h3-5,12H,1-2,11H2 |
InChI Key |
PCYZBKKYEVFQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridin-3-amine Derivatives
A common approach involves the cyclization of substituted pyridin-3-amine derivatives with appropriate electrophiles or alkylating agents to form the fused pyrrolopyridine system.
For example, 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine can be cyclized under acidic conditions (hydrogen chloride in methanol/water at 75 °C for 21 hours) to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine, a close structural analog of the target compound core.
After cyclization, the product is worked up by partitioning between saturated potassium carbonate solution and ethyl acetate, followed by drying and flash chromatography purification.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to introduce substituents on the pyrrolo[2,3-c]pyridine ring or to construct the fused system from halogenated precursors.
For instance, a method for synthesizing 5-chloro-2-(pyridin-3-yl)pyridin-3-amine involves reacting a halogenated pyridine (bromo, iodo, or chloro) with an amine-containing pyridine derivative in the presence of palladium chloride catalyst, cesium carbonate base, and dioxane solvent at 80-100 °C under nitrogen atmosphere for 2-4 hours.
Introduction of the Ethan-1-amine Side Chain
Nucleophilic Substitution on Halogenated Intermediates
The ethan-1-amine side chain can be introduced by nucleophilic substitution on a halogenated intermediate at the 3-position of the pyrrolo[2,3-c]pyridine.
This can involve displacement of a leaving group (e.g., bromide or tosylate) by ethylenediamine or protected amine derivatives, followed by deprotection to yield the free amine.
Reductive Amination
Alternatively, reductive amination of an aldehyde or ketone functional group at the 3-position with ammonia or primary amines can generate the ethan-1-amine substituent.
This method is useful when the precursor contains a carbonyl function adjacent to the pyrrolo[2,3-c]pyridine ring.
Representative Detailed Preparation Procedure
Analytical and Purification Techniques
Filtration and washing : The resin-bound intermediates or crude products are filtered and washed with solvents such as methanol, dichloromethane to remove impurities.
Extraction : Organic layers are separated using ethyl acetate and dried over sodium sulfate or magnesium sulfate.
Chromatography : Flash column chromatography using ethyl acetate/hexane gradients is used to purify the final compound.
Characterization : ^1H NMR, mass spectrometry, and melting point analysis confirm compound identity and purity.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range / Value | Comments |
|---|---|---|
| Catalyst | Palladium chloride (PdCl2) | Used in cross-coupling amination |
| Base | Cesium carbonate (Cs2CO3) | Strong base to facilitate amination |
| Solvent | Dioxane | Common solvent for Pd-catalyzed reactions |
| Temperature | 80-100 °C | Optimal for catalytic activity |
| Reaction Time | 2-4 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen | Prevents oxidation of sensitive intermediates |
| Purification | Column chromatography | Ensures high purity |
Research Findings and Notes
The use of palladium-catalyzed amination allows for high regioselectivity and yield in introducing the ethanamine side chain.
Acid-catalyzed cyclization is effective for constructing the fused pyrrolo[2,3-c]pyridine ring system with chloro substitution.
The choice of base and solvent critically affects the reaction efficiency and yield.
Protection and deprotection strategies for amine groups are sometimes necessary to avoid side reactions.
The final compound shows promising biological activity, particularly as kinase inhibitors, which underscores the importance of efficient synthetic routes.
Chemical Reactions Analysis
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Ring Orientation
- Key Difference: The [2,3-c] fusion in the target compound vs. [2,3-b] in analogs (e.g., 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride, ) alters the electronic distribution and steric accessibility.
Substituent Variations at the 5-Position
Table 1: Comparison of Substituents and Molecular Properties
*Calculated based on molecular formula C₉H₁₀ClN₃.
Complex Derivatives and Hybrid Structures
- Pyrimidine Hybrids : Compounds like 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoro-N-[(1R,2S,3S,4R)-3-(1H-tetrazol-5-yl)bicyclo[2.2.2]oct-2-yl]pyrimidin-4-amine () demonstrate extended structures with pyrimidine and tetrazole moieties. These modifications increase molecular weight (>400 g/mol) and complexity, likely enhancing selectivity for kinase or receptor targets .
- Bicyclic Systems : Derivatives such as (3R)-1-[5-chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine () incorporate additional rings (e.g., pyrimidine, pyrazine), broadening interaction capabilities but reducing synthetic accessibility .
Biological Activity
The compound 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine , also known as a pyrrolo[2,3-c]pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural characteristics and significant biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Name: 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine
CAS Number: 2138337-33-2
Molecular Formula: C_10H_10ClN_3
Molecular Weight: 207.66 g/mol
The structure features a pyrrolo[2,3-c]pyridine core with a chloro group at the 5-position and an ethylamine side chain. This unique configuration contributes to its biological activity, particularly in inhibiting certain kinases involved in cancer pathways.
Kinase Inhibition
Research indicates that 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine acts as an inhibitor of several receptor tyrosine kinases (RTKs), notably:
- Colony-Stimulating Factor-1 Receptor (CSF1R)
- c-Kit Proto-Oncogene
These kinases play critical roles in cell signaling pathways related to proliferation and survival, making this compound a candidate for cancer therapeutics. Inhibition of these pathways can lead to reduced tumor growth and metastasis.
The compound's mechanism involves binding to the ATP-binding sites of kinases, effectively blocking their activity. This inhibition disrupts downstream signaling cascades that are essential for tumor cell survival and proliferation. Further studies are required to elucidate the specific binding affinities and interaction dynamics with various kinase targets.
Case Studies
Recent studies have demonstrated the efficacy of this compound in preclinical models:
-
In vitro Studies:
- Cell Lines: HeLa cells treated with varying concentrations exhibited significant reductions in cell viability, indicating potent antiproliferative effects.
- Mechanism: Live-cell imaging revealed alterations in microtubule dynamics and spindle morphology, suggesting a disruption in mitotic processes.
-
In vivo Studies:
- Animal models treated with the compound showed decreased tumor sizes compared to control groups, supporting its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-Azaindole | Azaindole core without ethylamine side chain | Kinase inhibition |
| 7-Azaindole | Similar heterocyclic structure | Anticancer properties |
| 5-Chloroindole | Indole core with chlorine substitution | Neuroactive properties |
The presence of both the pyrrolo[2,3-c]pyridine framework and the ethylamine side chain enhances the potency of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine , differentiating it from other compounds that may lack either feature.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Optimization of Structure: Modifications to enhance selectivity and potency against specific kinase targets.
- Clinical Trials: Advancement into clinical testing phases to evaluate efficacy and safety in human subjects.
- Mechanistic Studies: Detailed investigations into its interaction with various biological targets beyond RTKs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
